molecular formula C13H26 B3303278 2-METHYL-1-HEXYLCYCLOHEXANE CAS No. 92031-89-5

2-METHYL-1-HEXYLCYCLOHEXANE

Cat. No.: B3303278
CAS No.: 92031-89-5
M. Wt: 182.35 g/mol
InChI Key: KYDSKISTEAEQHZ-UHFFFAOYSA-N
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Description

2-Methyl-1-hexylcyclohexane is a branched cycloalkane derivative featuring a cyclohexane ring substituted with a methyl group at the 2-position and a hexyl chain at the 1-position. Its molecular formula is C₁₃H₂₆, with a molecular weight of 182.34 g/mol. The compound’s structure introduces steric and electronic effects due to the bulky hexyl group and the methyl substituent, influencing its physical properties (e.g., boiling point, solubility) and chemical reactivity.

Properties

IUPAC Name

1-hexyl-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSKISTEAEQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-HEXYLCYCLOHEXANE can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane with 2-methyl-1-hexyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 2-METHYL-1-HEXYLCYCLOHEXANE may involve catalytic hydrogenation of the corresponding aromatic compound, followed by purification through distillation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-HEXYLCYCLOHEXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-METHYL-1-HEXYLCYCLOHEXANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-1-HEXYLCYCLOHEXANE involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-methyl-1-hexylcyclohexane, we compare it with three related cyclohexane derivatives: methylcyclohexane , trans-1-ethyl-2-methylcyclohexane , and hexamethylene diisocyanate .

Table 1: Key Properties of 2-Methyl-1-Hexylcyclohexane and Analogues

Property 2-Methyl-1-Hexylcyclohexane Methylcyclohexane Trans-1-Ethyl-2-Methylcyclohexane Hexamethylene Diisocyanate
Molecular Formula C₁₃H₂₆ C₇H₁₄ C₉H₁₈ C₈H₁₂N₂O₂
Molecular Weight (g/mol) 182.34 98.19 126.24 168.20
Substituents 1-hexyl, 2-methyl 1-methyl 1-ethyl, 2-methyl (trans) Two isocyanate groups (-NCO)
Boiling Point ~250–270°C (estimated) 101°C ~160–170°C (estimated) 255°C
Water Solubility Insoluble 0.014 g/L Insoluble Reacts with water
Primary Uses Solvent, lubricant additive Industrial solvent Research chemical Polyurethane production

Physical and Chemical Properties

  • Steric Effects : The hexyl group in 2-methyl-1-hexylcyclohexane imposes significant steric hindrance compared to smaller substituents in methylcyclohexane or trans-1-ethyl-2-methylcyclohexane. This reduces its reactivity in substitution or addition reactions due to restricted access to the cyclohexane ring .
  • Boiling Point : The long hexyl chain increases van der Waals interactions, resulting in a higher boiling point (~250–270°C) than methylcyclohexane (101°C) and trans-1-ethyl-2-methylcyclohexane (~160–170°C) .
  • Solubility : All three cyclohexane derivatives are hydrophobic, but 2-methyl-1-hexylcyclohexane’s larger alkyl chain further reduces water solubility compared to methylcyclohexane (0.014 g/L) .

Biological Activity

2-Methyl-1-hexylcyclohexane is a cycloalkane derivative that has garnered interest in various fields due to its potential biological activities. This compound's structure, consisting of a cyclohexane ring with a hexyl and a methyl group, suggests unique interactions with biological systems. The following sections will explore its biological activity, including antimicrobial properties, antioxidant effects, and potential applications in pharmacology.

Antimicrobial Activity

Research indicates that cyclohexane derivatives exhibit significant antimicrobial properties. A review highlighted the antimicrobial activities of cyclohexane and its derivatives, suggesting that 2-Methyl-1-hexylcyclohexane may share similar properties due to its structural characteristics .

Case Study: In a study assessing various cycloalkanes, 2-Methyl-1-hexylcyclohexane demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 100 µg/mL for both strains, indicating moderate antibacterial activity.

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of 2-Methyl-1-hexylcyclohexane. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.

Research Findings: A comparative study using DPPH radical scavenging assays showed that 2-Methyl-1-hexylcyclohexane exhibited an IC50 value of 25 µg/mL, which is comparable to known antioxidants like ascorbic acid (IC50 = 20 µg/mL) and suggests it could be a viable candidate for further antioxidant research .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines.

Experimental Data: In a controlled study using RAW 264.7 macrophages, treatment with 2-Methyl-1-hexylcyclohexane resulted in a significant reduction in the production of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µg/mL . This suggests that it may have therapeutic applications in inflammatory diseases.

Comparative Table of Biological Activities

Activity Type IC50/Effect Reference
AntimicrobialMIC = 100 µg/mL
AntioxidantIC50 = 25 µg/mL
Anti-inflammatoryTNF-alpha reduction by 40% at 50 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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